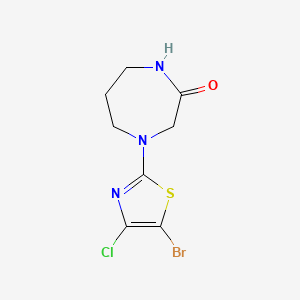
Isobutyltriphenylphosphonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyltriphenylphosphonium iodide is an organophosphorus compound with the molecular formula C22H24IP. It is a phosphonium salt where the phosphorus atom is bonded to three phenyl groups and one isobutyl group, with an iodide ion as the counterion. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form alkenes from aldehydes and ketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobutyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with isobutyl iodide. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The general reaction is as follows:
Ph3P+CH3CH2CH(CH3)I→Ph3P+CH3CH2CH(CH3)I−
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of isobutyl triphenylphosphonium iodide may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyltriphenylphosphonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium ion can participate in redox reactions.
Wittig Reactions: It is commonly used in the Wittig reaction to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Alkenes: In Wittig reactions, the major products are alkenes.
Substituted Phosphonium Salts: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
Isobutyltriphenylphosphonium iodide is widely used in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction. It is also used as a phase-transfer catalyst in various organic transformations.
Biology and Medicine
In biological research, phosphonium salts are explored for their potential as mitochondrial targeting agents due to their ability to accumulate in mitochondria. This property is leveraged in the design of drugs and probes for mitochondrial studies.
Industry
In the industrial sector, isobutyl triphenylphosphonium iodide is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst and reagent in various chemical processes makes it valuable in manufacturing.
Wirkmechanismus
The mechanism of action of isobutyl triphenylphosphonium iodide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. The ylide reacts with carbonyl compounds to form alkenes. The general mechanism is as follows:
-
Formation of the ylide:
Ph3P+CH3CH2CH(CH3)I−+Base→Ph3P=CH3CH2CH(CH3)
-
Reaction with carbonyl compound:
Ph3P=CH3CH2CH(CH3)+R2C=O→R2C=CH3CH2CH(CH3)+Ph3P=O
The phosphonium ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of the desired alkene and triphenylphosphine oxide as a byproduct.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl triphenylphosphonium iodide
- Ethyl triphenylphosphonium iodide
- Propyl triphenylphosphonium iodide
Uniqueness
Isobutyltriphenylphosphonium iodide is unique due to the presence of the isobutyl group, which can influence its reactivity and selectivity in chemical reactions. The bulkiness of the isobutyl group can affect the steric environment around the phosphorus atom, potentially leading to different reaction outcomes compared to its methyl, ethyl, and propyl counterparts.
Eigenschaften
Molekularformel |
C22H24IP |
|---|---|
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
2-methylpropyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24P.HI/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OVPOVBJOOFKCFI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-(Trifluoromethoxy)phenyl)-[3,3'-bipyridine]-5-carboxamide](/img/structure/B8415045.png)


![(S,S)-2-Methyl-5-(2-pyrazinyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8415075.png)



![6-Hydroxy-2-oxotetrahydro-2H-3,5-methanocyclopenta[b]furan-3(3aH)-carbonitrile](/img/structure/B8415109.png)

